4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
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Overview
Description
4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and cyclohexylamino groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.
Cyclohexylamino group introduction: The acylated intermediate is reacted with cyclohexylamine to introduce the cyclohexylamino group.
Final coupling: The final step involves the coupling of the intermediate with (2E)-3-phenyl-2-propenoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its biological activity.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Compared to similar compounds, it may exhibit distinct reactivity patterns and biological activities, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
477729-06-9 |
---|---|
Molecular Formula |
C32H32N4O6 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H32N4O6/c1-41-28-20-23(16-18-27(28)42-29(37)19-17-22-10-4-2-5-11-22)21-33-36-32(40)31(39)35-26-15-9-8-14-25(26)30(38)34-24-12-6-3-7-13-24/h2,4-5,8-11,14-21,24H,3,6-7,12-13H2,1H3,(H,34,38)(H,35,39)(H,36,40)/b19-17+,33-21+ |
InChI Key |
PRVHDZWPBKXUJP-TWTRLFOUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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